molecular formula C9H8ClFO3 B1407450 2-Fluoro-3,6-dimethoxybenzoyl chloride CAS No. 1352306-36-5

2-Fluoro-3,6-dimethoxybenzoyl chloride

Cat. No.: B1407450
CAS No.: 1352306-36-5
M. Wt: 218.61 g/mol
InChI Key: MEVJHBRTVZESCT-UHFFFAOYSA-N
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Description

2-Fluoro-3,6-dimethoxybenzoyl chloride is an organic compound with the molecular formula C9H8ClFO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with fluorine and methoxy groups. This compound is typically a colorless to pale yellow liquid and is known for its reactivity, particularly in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3,6-dimethoxybenzoyl chloride generally involves the chlorination of 2-Fluoro-3,6-dimethoxybenzoic acid. The reaction is typically carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions often include refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3,6-dimethoxybenzoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water or moisture, it hydrolyzes to form 2-Fluoro-3,6-dimethoxybenzoic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in an inert atmosphere using solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

    Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide (NaOH) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    2-Fluoro-3,6-dimethoxybenzoic acid: Formed from hydrolysis.

Scientific Research Applications

2-Fluoro-3,6-dimethoxybenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules for studying biological processes.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3,6-dimethoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The presence of fluorine and methoxy groups can influence the reactivity and selectivity of the compound in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3,5-dimethoxybenzoyl chloride
  • 2-Fluoro-4,6-dimethoxybenzoyl chloride
  • 2-Fluoro-3,6-dimethoxybenzoic acid

Uniqueness

2-Fluoro-3,6-dimethoxybenzoyl chloride is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This unique substitution pattern can lead to different reactivity and selectivity compared to other similar compounds. For instance, the presence of the fluorine atom can enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles .

Properties

IUPAC Name

2-fluoro-3,6-dimethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-13-5-3-4-6(14-2)8(11)7(5)9(10)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVJHBRTVZESCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801283201
Record name 2-Fluoro-3,6-dimethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352306-36-5
Record name 2-Fluoro-3,6-dimethoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352306-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3,6-dimethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2-fluoro-3,6-dimethoxybenzoic acid (4.8 g, 24 mmol) in anhydrous dichloromethane (75 mL) at 0° C., SOCl2 (14.2 g, 120 mmol) was slowly added followed by DMF (0.1 mL). The resulting mixture was stirred at room temperature for 2 h and concentrated in vacuo to give 2-fluoro-3,6-dimethoxybenzoyl chloride (5.2 g). To a solution of ethyl 2-(3-methoxyphenyl)acetate (4.7 g, 24 mmol) in anhydrous THF (40 mL) at −78° C., LiHMDS (1.0 M in THF, 36 mL) was added dropwise. The resulting solution was stirred at −78° C. for 30 min and a solution of 2-fluoro-3,6-dimethoxybenzoyl chloride (5.2 g, 24 mmol) in anhydrous THF (60 ml) was added dropwise. The reaction mixture was stirred for additional 2 h at −78° C. and quenched with saturated NH4Cl. The mixture was extracted with ethyl acetate (3×200 mL). The combined organic layers were dried (Na2SO4) and concentrated under reduced pressure to afford the title compound (7.8 g).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
14.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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